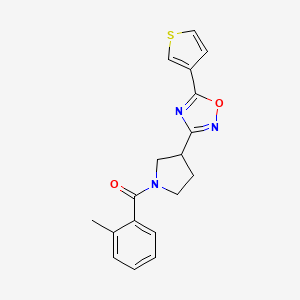
(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The compound contains several functional groups that can undergo a variety of chemical reactions. For example, the thiophene and oxadiazole rings can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings could increase its polarity and potentially its solubility in water .Applications De Recherche Scientifique
Molecular Structure and Disorder
- Molecular Structure Analysis : The study by Swamy et al. (2013) explored the molecular structures of closely related heterocyclic analogues, focusing on the treatment of structural disorder to improve the quality of structural descriptions. This research is relevant for understanding the detailed molecular structure and behavior of complex compounds like (3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, & R.V. Krishnakumar, 2013).
Synthesis and Characterization
Synthesis and Antibacterial Screening : Landage et al. (2019) synthesized a series of related compounds, characterized by spectral and analytical data. These compounds were evaluated for antibacterial activities, highlighting the potential for developing novel agents with specific biological properties (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Synthesis and Spectroscopic Characterization : Singh et al. (2016) focused on synthesizing and characterizing new organotin(IV) complexes derived from a compound similar to our subject. This research underlines the importance of detailed molecular characterization in understanding the properties and potential applications of such complex compounds (H. Singh, J. Singh, & Sunita Bhanuka, 2016).
Optical Properties and Applications
- Optical Properties : Volpi et al. (2017) synthesized a series of derivatives, characterized by their optical properties. These findings are significant for understanding the light-absorbing and emitting capabilities of related compounds, which could be useful in various technological applications (G. Volpi, G. Magnano, Iacopo Benesperi, D. Saccone, E. Priola, V. Gianotti, M. Milanesio, E. Conterosito, C. Barolo, & G. Viscardi, 2017).
Drug Development and Molecular Interactions
- Molecular Docking Studies : Shahana and Yardily (2020) conducted a detailed study involving the synthesis, characterization, and molecular docking of novel compounds. This type of research is crucial for drug development, as it provides insights into how these compounds might interact with biological targets (M. Shahana & A. Yardily, 2020).
Enzyme Inhibitory Activity
- Enzyme Inhibitory Studies : Cetin et al. (2021) evaluated the enzyme inhibitory activities of thiophene-based compounds. Such studies are vital for the development of new pharmaceutical agents, particularly in understanding how these compounds can modulate specific biological pathways (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2-methylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-2-3-5-15(12)18(22)21-8-6-13(10-21)16-19-17(23-20-16)14-7-9-24-11-14/h2-5,7,9,11,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUMEMZLHOAUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

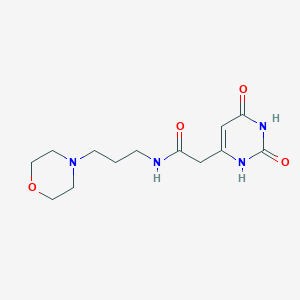

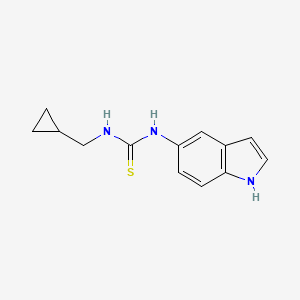
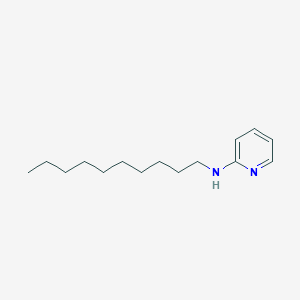
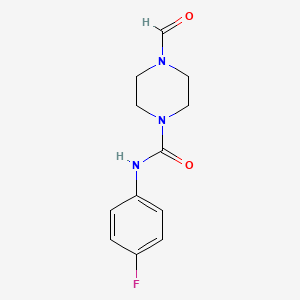
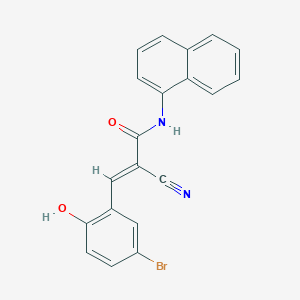
![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)
![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2768368.png)
![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)
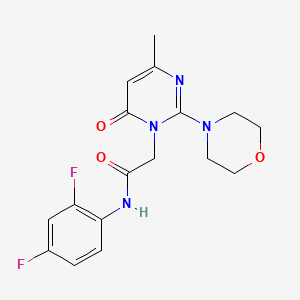
![3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2768373.png)
![1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)